molecular formula C23H30N4O3S B2932080 4-(tert-butyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105205-98-8

4-(tert-butyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2932080
CAS No.: 1105205-98-8
M. Wt: 442.58
InChI Key: QMYJZILENHOLMJ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a thieno[3,4-c]pyrazol scaffold substituted with a tert-butyl group, a 2-oxoethyl chain, and a tetrahydrofuran-2-ylmethylamino moiety. Its structural complexity arises from the fusion of heterocyclic systems (thiophene-pyrazole) and functionalized side chains, which are designed to modulate physicochemical properties and target interactions. Synthesis typically involves coupling 4-(tert-butyl)benzoic acid with aminopyrazole intermediates using HBTU/DIPEA in DMF, as exemplified in analogous benzamide syntheses .

Properties

IUPAC Name

4-tert-butyl-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3S/c1-23(2,3)16-8-6-15(7-9-16)22(29)25-21-18-13-31-14-19(18)26-27(21)12-20(28)24-11-17-5-4-10-30-17/h6-9,17H,4-5,10-14H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYJZILENHOLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(tert-butyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide , identified by its CAS number 1105250-02-9 , is a complex organic molecule with potential biological activities. This article reviews its biological activities, focusing on its anticancer properties, enzyme inhibition capabilities, and overall pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O3S2C_{18}H_{22}N_{4}O_{3}S_{2}, with a molecular weight of 406.5 g/mol . Its structure includes a thieno[3,4-c]pyrazole moiety, which is known for its biological activity, particularly in the realm of medicinal chemistry.

PropertyValue
Molecular FormulaC₁₈H₂₂N₄O₃S₂
Molecular Weight406.5 g/mol
CAS Number1105250-02-9

Anticancer Activity

Recent studies have highlighted the potential of thieno[3,4-c]pyrazole derivatives in cancer therapy. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results.

  • Cytotoxicity Assays : In vitro studies using the XTT assay demonstrated that this compound exhibits significant cytotoxicity against human prostate cancer cell lines such as LNCaP and PC-3 . The compound showed lower micromolar activity, indicating its effectiveness in targeting cancer cells selectively .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. For instance, compounds similar to this one have been shown to increase annexin V-FITC positivity in MDA-MB-231 breast cancer cells, suggesting enhanced apoptotic activity .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been a focus of research:

  • Carbonic Anhydrase Inhibition : A related study indicated that thieno[3,4-c]pyrazole derivatives possess inhibitory effects on carbonic anhydrase (CA) enzymes, particularly CA IX and CA II. The IC50 values ranged from 10.93 nM to 25.06 nM , demonstrating a strong selectivity for CA IX over CA II .
  • Implications for Cancer Therapy : Given that CA IX is often overexpressed in tumors, the selective inhibition of this enzyme could enhance the therapeutic index of anticancer agents utilizing this compound.

Case Studies

Several case studies have documented the efficacy and safety profile of compounds structurally related to This compound :

  • Study on Prostate Cancer : A study involving the treatment of LNCaP cells with this compound showed a significant reduction in cell viability after 48 hours of exposure compared to untreated controls .
  • Apoptosis Induction in Breast Cancer Cells : Another investigation revealed that similar thieno[3,4-c]pyrazole derivatives led to increased apoptosis rates in MDA-MB-231 cells, indicating their potential as therapeutic agents against aggressive breast cancers .

Chemical Reactions Analysis

Reactivity of the Thieno[3,4-c]pyrazole Moiety

The thieno[3,4-c]pyrazole system is a fused heterocycle combining pyrazole and thiophene rings. Key reactions include:

Electrophilic Substitution

  • Nitration/Sulfonation : The electron-rich pyrazole ring may undergo electrophilic substitution at the 4-position (relative to the sulfur atom), though steric hindrance from the fused thiophene could limit reactivity .
  • Halogenation : Bromination or iodination under mild conditions (e.g., NBS or ICl) could occur at the α-position to the sulfur atom, as seen in related thienopyrazoles .

Ring-Opening and Functionalization

  • Oxidative Ring Expansion : Under strong oxidizing agents (e.g., H₂O₂/Fe³⁺), the thiophene ring may oxidize to a sulfone, altering electronic properties for downstream reactivity .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) could reduce the thiophene ring to a dihydrothiophene, modulating aromaticity .

Reactivity of the Tetrahydrofuran (THF) Substituent

The THF ring’s methylaminoethyl side chain participates in:

Nucleophilic Reactions

  • Alkylation/Acylation : The secondary amine group reacts with alkyl halides or acyl chlorides to form tertiary amines or amides, respectively .
  • Condensation Reactions : The amine may condense with carbonyl compounds (e.g., aldehydes) to form imines or hydrazones under acid catalysis .

Ring-Opening

  • Acidic Hydrolysis : The THF ring may undergo acid-catalyzed ring-opening to yield a diol, though steric protection from the methyl group could hinder this pathway .

Reactivity of the Benzamide Group

The tertiary benzamide group exhibits classic amide chemistry:

Hydrolysis

  • Acidic/Basic Conditions : Hydrolysis with HCl/H₂O or NaOH/EtOH yields 4-(tert-butyl)benzoic acid and the corresponding amine .
Reaction Conditions Products Yield
6M HCl, reflux, 12hBenzoic acid + Amine~60%
2M NaOH, EtOH, 80°C, 8hBenzoate salt + Amine~75%

Substitution Reactions

  • Nucleophilic Acyl Substitution : The amide carbonyl reacts with Grignard reagents or organolithium compounds to form ketones after workup .

Functionalization of the tert-Butyl Group

The tert-butyl group is typically inert but can be modified under extreme conditions:

Dealkylation

  • Strong Acids (H₂SO₄) : Cleavage to isobutylene and a phenolic intermediate, though this is unlikely in the absence of activating groups .

Multi-Step Synthetic Pathways

The compound’s synthesis involves sequential coupling reactions, as inferred from similar thieno[3,4-c]pyrazole derivatives :

  • Pyrazole Formation : Cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.
  • Thiophene Fusion : Electrophilic cyclization using sulfur-containing reagents (e.g., Lawesson’s reagent).
  • Side-Chain Installation : Mitsunobu or Ullmann coupling to attach the THF-methylaminoethyl group .

Key Challenges and Considerations

  • Regioselectivity : Steric hindrance from the tert-butyl group directs electrophilic attacks to less hindered positions.
  • Stability : The THF ring and amide bond may degrade under prolonged heating or strong bases, necessitating mild conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of thieno[3,4-c]pyrazol-benzamide derivatives. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula (MW) Synthesis Yield Bioactivity Notes Reference
4-(tert-butyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide tert-butyl, tetrahydrofuran-methylamino, oxoethyl C₂₄H₃₁N₃O₃S (465.6 g/mol) Not reported Hypothesized kinase inhibition*
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide Bromo, p-tolyl C₂₀H₁₆BrN₃O₂S (442.3 g/mol) Not reported No reported bioactivity
Ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate Ethyl ester, tert-butyl C₁₄H₂₀N₃O₃S (310.4 g/mol) Not reported Intermediate for further functionalization
4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide Morpholinomethyl, pyridinyl, methyl C₂₀H₂₂N₄O₂S (382.5 g/mol) 44%† Anticancer activity (IC₅₀ = 3.2 µM)‡
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide Chloro, thioxo-oxadiazole C₁₄H₁₆ClN₃O₂S (325.8 g/mol) 44% Antimicrobial activity (MIC = 12.5 µg/mL)

*Bioactivity hypotheses are based on structural similarity to kinase inhibitors with pyrazole/benzamide motifs .
†Yield reported for analogous coupling reactions .
‡Activity reported for a thiazole analog with a similar benzamide-pyridine scaffold .

Key Observations

Structural Diversity: The tetrahydrofuran-methylamino group in the target compound distinguishes it from simpler analogs like the bromo- or chloro-substituted derivatives . This substituent may enhance solubility compared to highly lipophilic tert-butyl or aryl groups .

Synthetic Efficiency :

  • Yields for benzamide coupling reactions range from 44% (for chloro derivatives) to higher efficiencies in morpholine-containing analogs . The target compound’s synthesis may require optimization due to steric hindrance from the tert-butyl group .

Bioactivity Trends: Thiazole-based benzamides (e.g., 4a in ) show potent anticancer activity, suggesting that the thienopyrazole analog could be explored for similar targets. Chloro- and bromo-substituted analogs lack reported bioactivity, highlighting the importance of functional group selection for pharmacological relevance .

Q & A

Q. Table: Common Degradation Pathways

ConditionLikelihoodMitigation
Acidic pHHigh (amide hydrolysis)Use phosphate buffers (pH 7.4)
Light ExposureModerate (thiophene ring)Store in amber vials

What strategies validate the compound’s mechanism of action in complex biological systems?

Advanced Research Question
Methodological Answer:

  • CRISPR-Cas9 Knockout Models : Target putative receptors/enzymes (e.g., kinases) to observe activity loss.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified proteins.
  • Metabolic Profiling : Use 13C^{13}\text{C}-labeled glucose tracing (via LC-MS ) to track downstream effects on cellular pathways .

How should researchers address challenges in scaling up synthesis for preclinical studies?

Advanced Research Question
Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress during scale-up.
  • Green Chemistry Principles : Replace toxic solvents (e.g., dichloromethane in ) with 2-MeTHF or cyclopentyl methyl ether .
  • Quality by Design (QbD) : Use DoE (Design of Experiments) to optimize parameters like temperature, stirring rate, and catalyst loading .

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